3-Acetyl-4-ethoxybenzoic acid
Description
3-Acetyl-4-ethoxybenzoic acid (CAS: 223699-95-4) is a benzoic acid derivative with acetyl (-COCH₃) and ethoxy (-OCH₂CH₃) substituents at the 3- and 4-positions of the aromatic ring, respectively . Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.17 g/mol (calculated). The compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmacological research due to its functional groups, which enable diverse chemical modifications .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-acetyl-4-ethoxybenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-3-15-10-5-4-8(11(13)14)6-9(10)7(2)12/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
RIKPTLDRVDPEJW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C(=O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 3-acetyl-4-ethoxybenzoic acid and related benzoic acid derivatives:
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Key Comparative Insights:
Functional Group Influence on Acidity :
- The ethoxy group in this compound is electron-donating, reducing the acidity of its carboxylic acid group compared to 3-acetyl-4-hydroxybenzoic acid, where the hydroxyl group (-OH) is electron-withdrawing via resonance .
- Caffeic acid’s dihydroxyphenyl structure further enhances acidity and antioxidant capacity, making it biologically active .
Solubility and Lipophilicity :
- Ethoxy and ester substituents (e.g., in this compound and ethyl 3-acetamido-4-ethoxybenzoate) increase lipophilicity, favoring solubility in organic solvents. In contrast, hydroxylated analogs like 3-acetyl-4-hydroxybenzoic acid are more polar and water-soluble .
Applications :
- This compound and its ester derivative () are primarily intermediates in fine chemical synthesis.
- Caffeic acid has broad applications in food, cosmetics, and pharmacology due to its antioxidant properties .
- 3,4,5-Triethoxybenzoic acid ’s toxicity profile remains unstudied, limiting its current use .
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